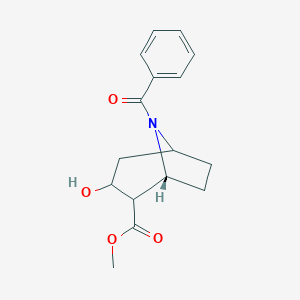
N-Benzoylnormethylecgonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoylnormethylecgonine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
N-Benzoylnormethylecgonine shares structural similarities with cocaine, which has historically been used for its anesthetic properties. The compound is primarily studied for its potential as a local anesthetic due to its ability to block nerve conduction. Cocaine is still utilized in medical settings, particularly for nasal surgeries, and derivatives like this compound may provide similar benefits with potentially reduced side effects .
Local Anesthesia
- Mechanism of Action : Like cocaine, this compound acts by inhibiting sodium channels, preventing the propagation of nerve impulses.
- Clinical Use : Investigations are ongoing into its efficacy and safety profile compared to traditional anesthetics.
Forensic Applications
This compound is significant in forensic toxicology due to its presence as a metabolite of cocaine. Understanding its detection is crucial for drug testing and legal investigations.
Detection Methods
- Mass Spectrometry : Advanced techniques such as ambient mass spectrometry have been developed to detect cocaine and its metabolites, including this compound in biological samples like fingerprints .
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) is commonly used for separating and quantifying this compound in various matrices .
Medicinal Chemistry
Research into this compound focuses on its potential therapeutic applications beyond anesthesia.
Development of Catalytic Antibodies
- Transition State Analogs : this compound has been studied as a transition state analog to develop catalytic antibodies that could help in diagnosing and treating cocaine addiction .
- Therapeutic Implications : This approach may lead to novel treatments for substance use disorders by enhancing the body’s ability to metabolize cocaine effectively.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Eigenschaften
CAS-Nummer |
17366-44-8 |
|---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |
InChI-Schlüssel |
URXYIRIDLDBRPB-DBBXXEFVSA-N |
SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Isomerische SMILES |
COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Kanonische SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Synonyme |
methyl 8-benzoyl-3-hydroxy-8-azabicyclo(3.2.1)octane-2-carboxylate N-benzoylnormethylecgonine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















